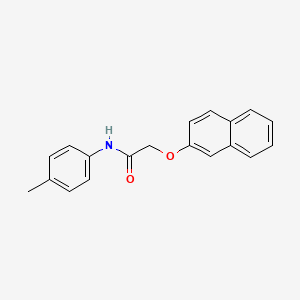

![molecular formula C20H18FN5O B5571786 5-氟-2-{1-[(2-甲基咪唑并[1,2-a]吡啶-6-基)羰基]吡咯烷-2-基}-1H-苯并咪唑](/img/structure/B5571786.png)

5-氟-2-{1-[(2-甲基咪唑并[1,2-a]吡啶-6-基)羰基]吡咯烷-2-基}-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, ring closure methodologies, and functional group transformations. For instance, the synthesis of closely related benzimidazole compounds has been achieved through one-pot condensation reactions involving carbonyldiimidazole and benzamidoximes, leading to novel bicyclic systems with confirmed structures by IR and NMR methods (Kharchenko et al., 2008). Such methods could be adapted for the synthesis of the specified compound, taking into account the specific functional groups and core structure involved.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. Structural analyses, including X-ray crystallography and NMR spectroscopy, provide insights into their conformation, bond lengths, and angles, crucial for understanding the interaction with biological targets. For similar compounds, crystal structure determination has revealed hydrogen-bonding patterns and planarity affecting biological activity (Sukiennik et al., 2023).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including halogenation, nitration, and sulfonation, which modify their chemical properties and biological activity. The introduction of fluorine, for instance, enhances the lipophilicity and potentially the bioavailability of these compounds (Zhang et al., 2016).

科学研究应用

用于临床应用的自动化放射合成

与“5-氟-2-{1-[(2-甲基咪唑并[1,2-a]吡啶-6-基)羰基]吡咯烷-2-基}-1H-苯并咪唑”结构相关的化合物已用于示踪剂的自动化放射合成中,如 [18F]FMISO 和 [18F]PM-PBB3,分别用于成像缺氧和 tau 病理。此过程涉及直接 18F-氟化,对于疾病诊断和研究中的临床应用至关重要 (Ohkubo 等人,2021)。

取代苯并咪唑的合成

对各种取代苯并咪唑和咪唑并[4,5-b]吡啶的合成研究证明了它们的化学多功能性和创造 DNA 结合化合物的潜力。这些化合物通过缩合反应合成,可用于研究 DNA 相互作用 (Yadagiri & Lown,1990)。

杀虫活性评估

四氢咪唑并[1,2-a]吡啶衍生物的杀虫活性(通过无催化剂氮杂-狄尔斯-阿尔德反应合成)突出了这些化合物在农业应用中的潜力。已发现氟基团的引入可提高对特定害虫的活性 (Zhang 等人,2010)。

抗疱疹活性

已探索了具有取代基的苯并咪唑核苷的抗疱疹活性。在苯并咪唑环系中加入氟原子产生了具有潜在抗病毒特性的化合物,为抗病毒疗法的设计提供了见解 (Kharitonova 等人,2015)。

抗菌和抗氧化活性

氟化杂环化合物的合成(包括苯并咪唑衍生物)在抗菌和抗炎筛选方面显示出有希望的结果。这些化合物已针对其物理化学、ADME 和药代动力学特性进行了评估,突出了它们在药物开发中的潜力 (Binoy 等人,2021)。

氟离子化学传感器

苯并咪唑衍生物已被用作氟离子检测的化学传感器,展示了这些化合物在分析化学应用中的多功能性。此特定应用强调了开发用于环境和生物监测的灵敏且选择性检测方法的潜力 (Chetia & Iyer,2008)。

属性

IUPAC Name |

[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O/c1-12-10-25-11-13(4-7-18(25)22-12)20(27)26-8-2-3-17(26)19-23-15-6-5-14(21)9-16(15)24-19/h4-7,9-11,17H,2-3,8H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLNWYPRLVLFDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)C(=O)N3CCCC3C4=NC5=C(N4)C=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)

![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571720.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)